molecular formula C18H18ClN3O3 B2580393 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034585-81-2

5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2580393
CAS No.: 2034585-81-2
M. Wt: 359.81
InChI Key: NUFURIGTQLGWHE-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a chloro and methoxy group, along with a pyrrolidinyl-pyridinyl moiety

Preparation Methods

The synthesis of 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic synthesis techniquesThe pyrrolidinyl-pyridinyl moiety is then attached through a series of coupling reactions, often utilizing reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide include:

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-15-5-4-13(19)10-14(15)18(24)21-11-12-6-7-20-16(9-12)22-8-2-3-17(22)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFURIGTQLGWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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